molecular formula C10H16N2O B14413720 2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- CAS No. 83132-60-9

2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl-

Cat. No.: B14413720
CAS No.: 83132-60-9
M. Wt: 180.25 g/mol
InChI Key: POAKGPSGRNFNGA-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyrimidinone, characterized by the presence of tetrahydro and di-2-propenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- typically involves the reaction of pyrimidinone derivatives with propenyl groups under specific conditions. One common method includes the use of catalytic hydrogenation to introduce the tetrahydro group, followed by alkylation to attach the di-2-propenyl groups. The reaction conditions often require controlled temperatures and the presence of suitable catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- involves its interaction with molecular targets and pathways within biological systems. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyrimidinethione, tetrahydro-1,3-di-2-propenyl-: This compound is similar in structure but contains a thione group instead of an oxo group.

    2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-ethyl-: This compound has ethyl groups instead of propenyl groups.

Uniqueness

2(1H)-Pyrimidinone, tetrahydro-1,3-di-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

83132-60-9

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1,3-bis(prop-2-enyl)-1,3-diazinan-2-one

InChI

InChI=1S/C10H16N2O/c1-3-6-11-8-5-9-12(7-4-2)10(11)13/h3-4H,1-2,5-9H2

InChI Key

POAKGPSGRNFNGA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCCN(C1=O)CC=C

Origin of Product

United States

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